molecular formula C8H14O3 B8756090 Ethyl 2-hydroxy-2-methylpent-4-enoate CAS No. 62696-37-1

Ethyl 2-hydroxy-2-methylpent-4-enoate

Cat. No.: B8756090
CAS No.: 62696-37-1
M. Wt: 158.19 g/mol
InChI Key: WAPQOJKQTBNRGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-hydroxy-2-methylpent-4-enoate (C₈H₁₄O₃) is a branched ethyl ester featuring a hydroxyl group at the C2 position, a methyl substituent, and a pent-4-enoate backbone. For example, compounds like Ethyl 4-methyl-2-phenylpent-4-enoate () are synthesized via alkylation of ethyl phenylacetate using methallyl chloride and n-BuLi in anhydrous THF at low temperatures. A similar approach could be employed for this compound by substituting appropriate reagents to introduce the hydroxyl and methyl groups .

Applications of such esters often span pharmaceuticals, agrochemicals, or intermediates in organic synthesis, though specific uses for this compound require further study.

Properties

CAS No.

62696-37-1

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

ethyl 2-hydroxy-2-methylpent-4-enoate

InChI

InChI=1S/C8H14O3/c1-4-6-8(3,10)7(9)11-5-2/h4,10H,1,5-6H2,2-3H3

InChI Key

WAPQOJKQTBNRGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CC=C)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Molecular Formulas

The following table highlights key structural differences and similarities between Ethyl 2-hydroxy-2-methylpent-4-enoate and related esters:

Compound Name Molecular Formula Substituents/Functional Groups Key Features
This compound C₈H₁₄O₃ C2: -OH, -CH₃; C4: double bond Hydroxyl group enables hydrogen bonding
Ethyl 4-methyl-2-phenylpent-4-enoate () C₁₄H₁₈O₂ C2: phenyl; C4: double bond, -CH₃ Aromatic phenyl enhances rigidity
Ethyl (4E)-2,2-diethyl-3-oxo-5-phenylpent-4-enoate () C₁₇H₂₂O₃ C2: two ethyl; C3: ketone; C5: phenyl Diethyl and ketone groups increase steric bulk
Ethyl 2-phenylacetoacetate () C₁₂H₁₄O₃ C2: phenyl; C3: ketone Used in phenethyl precursor synthesis
Ethyl 2-cyanopent-4-enoate () C₈H₁₁NO₂ C2: cyano (-CN); C4: double bond Electron-withdrawing cyano group affects reactivity
Ethyl (2S)-2-amino-2-methylpent-4-enoate () C₈H₁₅NO₂ C2: -NH₂, -CH₃; C4: double bond Chiral amino group enables biological activity

Functional Group Impact on Properties

  • Hydrogen Bonding: The hydroxyl group in this compound may promote intermolecular hydrogen bonds, affecting crystal packing and solubility (). In contrast, esters like Ethyl 2-phenylacetoacetate (C₂: phenyl, ketone) rely on weaker van der Waals interactions .
  • Reactivity : Electron-withdrawing groups (e.g., -CN in ) increase electrophilicity at adjacent positions, whereas electron-donating groups (e.g., -NH₂ in ) may enhance nucleophilicity.
  • Steric Effects : Bulkier substituents (e.g., diethyl groups in ) hinder rotational freedom and influence reaction kinetics.

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